Home > Products > Screening Compounds P98213 > Saracatinib difumarate
Saracatinib difumarate - 893428-72-3

Saracatinib difumarate

Catalog Number: EVT-519440
CAS Number: 893428-72-3
Molecular Formula: C35H40ClN5O13
Molecular Weight: 774.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saracatinib Difumarate is the difumarate salt of saracatinib, an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.
Synthesis Analysis

Saracatinib difumarate can be synthesized through several methods, with a focus on optimizing the process to enhance yield and reduce steps. One notable synthesis route involves the formation of the difumarate salt from saracatinib, which is achieved through the reaction of saracatinib with fumaric acid. This synthesis has been refined to minimize the number of steps required, thereby improving efficiency in production .

The technical details of this synthesis include:

  • Starting Materials: Saracatinib and fumaric acid.
  • Reaction Conditions: Typically conducted under controlled temperature and pH to ensure complete reaction and formation of the desired salt.
  • Purification: The product is purified using recrystallization techniques to achieve high purity levels necessary for pharmaceutical applications.
Molecular Structure Analysis

The molecular formula of saracatinib difumarate is C35H40ClN5O13C_{35}H_{40}ClN_{5}O_{13}, and it has a molecular weight of approximately 700.14 g/mol . The structure features a quinazoline core substituted at various positions which contribute to its biological activity.

Key structural characteristics include:

  • Quinazoline Core: Central to its function as a kinase inhibitor.
  • Substituents: Various functional groups that enhance its binding affinity to target kinases.
  • Salt Formation: The difumarate form enhances solubility and stability.
Chemical Reactions Analysis

Saracatinib difumarate undergoes several chemical reactions pertinent to its pharmacological activity. The primary reactions involve its interaction with target kinases, where it inhibits their activity through competitive binding.

Technical details include:

  • Inhibition Mechanism: Saracatinib difumarate binds to the ATP-binding site of Src and Abl kinases, preventing phosphorylation processes that are critical for cell proliferation and survival.
  • Reversible Binding: The interaction is typically reversible, allowing for modulation of kinase activity depending on concentration.
Mechanism of Action

The mechanism of action of saracatinib difumarate involves inhibition of specific kinases that play pivotal roles in tumor progression and other pathological conditions.

Key processes include:

  • Kinase Inhibition: By targeting Src and Abl kinases, saracatinib difumarate disrupts downstream signaling pathways involved in cell growth and migration .
  • Anti-Tumor Activity: Its action leads to reduced invasiveness of cancer cells, making it a candidate for cancer therapy.
  • Impact on Cellular Signaling: The compound modulates various signaling cascades that are essential for maintaining cellular homeostasis.
Physical and Chemical Properties Analysis

Saracatinib difumarate exhibits several physical and chemical properties that are significant for its pharmaceutical application:

  • Solubility: Enhanced solubility due to the difumarate salt form facilitates oral bioavailability.
  • Stability: The compound shows stability under standard storage conditions, which is critical for shelf-life in pharmaceutical formulations.
  • Melting Point: Specific melting point data may be available from detailed studies but typically reflects good thermal stability.

These properties are essential for formulation development and ensuring effective delivery in clinical settings.

Applications

Saracatinib difumarate has potential applications across various scientific fields:

  • Oncology: As an anti-tumor agent, it is being explored for treatment options in multiple cancers including colorectal cancer and non-small cell lung cancer .
  • Neurology: Its development for treating Parkinson's disease psychosis indicates its role in neurological disorders where kinase signaling is implicated.
  • Pulmonary Diseases: Investigated for idiopathic pulmonary fibrosis, showcasing its versatility beyond oncology.
Chemical and Pharmacological Profile of Saracatinib Difumarate

Structural Characterization and Synthesis Pathways

Saracatinib difumarate (chemical name: N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine difumarate) is a salt formulation of the free base saracatinib (AZD0530), where two fumaric acid molecules complex with the basic quinazoline amine group. The molecular formula is C35H40ClN5O13, with a molecular weight of 774.17 g/mol [1] [3] [8]. The compound features a quinazoline core substituted with a benzodioxol group for target affinity, a tetrahydropyran ring for solubility modulation, and a piperazinyl-ethoxy chain enhancing kinase selectivity [7] [8].

Synthesis typically involves a multi-step sequence:

  • Quinazoline ring formation via cyclization of anthranilonitrile derivatives.
  • Nucleophilic substitution at the 4-position with 5-chloro-1,3-benzodioxol-4-amine.
  • Etherification at the 7-position using 2-chloroethyl morpholine under basic conditions.
  • Salt formation with fumaric acid in ethanol/water solvent systems to yield the crystalline difumarate salt [1] [8]. The difumarate salt enhances aqueous solubility critical for oral bioavailability, with X-ray diffraction confirming a monoclinic crystal lattice stabilized by hydrogen bonding between protonated amines and fumarate carboxylates [3] [8].

Table 1: Structural and Physicochemical Properties

PropertyValue
CAS Registry Number893428-72-3 (difumarate); 379231-04-6 (free base)
Molecular FormulaC35H40ClN5O13
Molecular Weight774.17 g/mol
Hydrogen Bond Acceptors13
Hydrogen Bond Donors5 (difumarate)
Topological Polar Surface Area197 Ų
logP (XLogP)2.81 (free base)
Salt Solubility>10 mM in DMSO

Pharmacodynamic Properties: Dual Src/Abl Kinase Inhibition Mechanisms

Saracatinib difumarate is a potent ATP-competitive inhibitor of Src family kinases (SFKs) and Abl tyrosine kinases, binding to the kinase domain’s ATP pocket. It demonstrates low-nanomolar inhibitory activity against c-Src (IC50 = 2.7 nM), Fyn (IC50 = 5.1 nM), Lck (IC50 = 11 nM), and Abl (IC50 = 30 nM) [1] [4] [7]. Selectivity profiling reveals >50-fold specificity for SFKs over EGFR (IC50 = 66 nM) and c-Kit (IC50 = 200 nM), attributed to its interactions with hydrophobic residues unique to SFK ATP-binding clefts [1] [7].

Mechanistically, saracatinib suppresses phosphorylation cascades driving oncogenesis and neurodegeneration:

  • In oncology, it inhibits SFK-mediated phosphorylation of FAK (Focal Adhesion Kinase) at Tyr397 and downstream effectors like paxillin, reducing tumor cell migration and invasiveness [10].
  • In neurological contexts, saracatinib disrupts Fyn-PKCδ signaling in microglia, attenuating neuroinflammation, nitroxidative stress (iNOS, 3-NT), and pro-inflammatory cytokine release (TNF-α, IL-1β) in epileptogenesis models [4]. This dual-pathway inhibition underpins its repurposing potential for Alzheimer’s disease and temporal lobe epilepsy [4] [9].

Table 2: Kinase Inhibition Profile of Saracatinib Difumarate

Target KinaseIC50 (nM)Biological Role
c-Src2.7Metastasis, osteoclast activation
Fyn5.1Neuroinflammation, synaptic plasticity
Lck11T-cell receptor signaling
Abl30Chronic myeloid leukemia progression
EGFR66Epithelial tumor growth
c-Kit200Stem cell factor receptor signaling

Pharmacokinetic Parameters: CYP3A4-Mediated Metabolism and Tissue Distribution

Saracatinib difumarate exhibits dose-linear pharmacokinetics following oral administration. Peak plasma concentrations (Cmax) occur at 4–6 hours post-dose, with steady-state achieved after 10–17 days of once-daily dosing. The mean plasma half-life is ~40 hours, supporting daily dosing regimens [5]. Absolute bioavailability is estimated at 35–40% in humans, with high plasma protein binding (>95%) limiting free drug diffusion [5] [6].

Metabolism

Primary clearance involves hepatic CYP3A4-mediated oxidation, generating inactive hydroxylated and N-dealkylated metabolites. Pharmacokinetic studies with CYP modulators confirm:

  • Itraconazole (CYP3A4 inhibitor): Increases AUC0-inf by 1.48-fold (90% CI: 1.41–1.56) [6].
  • Rifampin (CYP3A4 inducer): Decreases AUC0-inf by 49% (90% CI: 0.49–0.54) [6].These shifts are clinically modest, indicating compensatory metabolic pathways (e.g., sulfation, glucuronidation) [6].

Distribution

Saracatinib demonstrates tissue-penetrant distribution, with brain-to-plasma ratios of 0.2–0.3 in rodent models, sufficient for targeting neuropathologies [4] [9]. In humans, the volume of distribution (Vd) exceeds total body water (≥100 L), suggesting extensive extravascular partitioning [5]. Excretion occurs predominantly via feces (70–80%), with renal clearance accounting for <15% [5].

Table 3: Key Pharmacokinetic Parameters

ParameterValueConditions
Oral Bioavailability35–40%Healthy subjects
Tmax4–6 hoursFasted state
t1/2~40 hoursSteady state (175 mg dose)
AUC (dose-normalized)1,200 ng·h/mL per 50 mgSingle dose
CYP3A4 Inhibition (AUC ratio)1.48 (90% CI: 1.41–1.56)With itraconazole
CYP3A4 Induction (AUC ratio)0.51 (90% CI: 0.49–0.54)With rifampin

Appendix: Compound Nomenclature

SynonymIdentifier Type
Saracatinib difumarateSystematic Name
AZD0530 difumarateDevelopmental Code
AZD-0530Abbreviation
8R1DYT4EAWUNII
893428-72-3CAS (difumarate)
379231-04-6CAS (free base)

Properties

CAS Number

893428-72-3

Product Name

Saracatinib difumarate

IUPAC Name

(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Molecular Formula

C35H40ClN5O13

Molecular Weight

774.2 g/mol

InChI

InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OQXMMAQEMJUIQM-LVEZLNDCSA-N

SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)C(=C2)OC6CCOCC6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.